nNOS Inhibition: 4-Bromo Substitution Advantage
In a study of 4-substituted indazoles, the introduction of a bromine atom specifically at the C4 position of 1H-indazole produced a compound that is 'almost as potent as the reference compound, that is, 7-nitroindazole (7-NI)' [1]. For comparison, 7-methoxyindazole (7-MI, lacking the 4-bromo substituent) is less potent than 7-NI, with a reported IC50 of 1.5 µM against nNOS [2]. Extrapolation from structural similarity suggests that combining the 4-bromo and 7-methoxy pharmacophores into a single molecule (4-bromo-7-methoxy-1H-indazole) retains the potency-enhancing effect of the C4 bromine, while the 7-methoxy group replaces the nitro moiety known to generate potentially toxic metabolites.
| Evidence Dimension | nNOS inhibitory potency (class inference from substituent SAR) |
|---|---|
| Target Compound Data | Not directly measured; inferred from additive SAR of 4-Br + 7-OMe indazole derivatives |
| Comparator Or Baseline | 7-Nitroindazole (7-NI): nNOS IC50 = 0.71 µM [1]; 7-Methoxyindazole (7-MI): nNOS IC50 = 1.5 µM (estimated ~80% inhibition) [2]; 4-Bromoindazole: described as 'almost as potent as 7-NI' [1] |
| Quantified Difference | 4-Bromoindazole ≈ 7-NI (within ~2-fold); 7-MI is ~2-fold less potent than 7-NI |
| Conditions | In vitro enzymatic assay using purified rat recombinant nNOS expressed in baculovirus-infected Sf9 cells [REFS-1,2] |
Why This Matters
For researchers developing nNOS inhibitors with improved safety profiles, the 4-Br/7-OMe combination offers a predicted potency approaching 7-NI while avoiding the nitro group-associated toxicity risks; the 4-bromo substituent is essential to achieve this potency level.
- [1] Boulouard M, Schumann-Bard P, Butt-Gueulle S, Lohou E, Stiebing S, Collot V, Rault S. 4-Substituted indazoles as new inhibitors of neuronal nitric oxide synthase. Bioorg Med Chem Lett. 2007;17(11):3177-80. doi:10.1016/j.bmcl.2007.03.024. View Source
- [2] Collot V, Sopkova-de Oliveira Santos J, Schumann-Bard P, Colloc'h N, Mackenzie ET, Rault S. Synthesis, pharmacological study and modeling of 7-methoxyindazole and related substituted indazoles as neuronal nitric oxide synthase inhibitors. J Enzyme Inhib Med Chem. 2003;18(2):195-9. View Source
